![molecular formula C7H9NO3S B2454013 2-Ethoxy-4-methyl-1,3-thiazole-5-carboxylic acid CAS No. 1285588-73-9](/img/structure/B2454013.png)
2-Ethoxy-4-methyl-1,3-thiazole-5-carboxylic acid
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Overview
Description
“2-Ethoxy-4-methyl-1,3-thiazole-5-carboxylic acid” is a derivative of thiazole . Thiazole is a heterocyclic compound that consists of a five-membered C3NS ring. The compound can dissolve in water, alcohol, and ketone solvents .
Synthesis Analysis
The synthesis of thiazole derivatives has been a subject of interest in many studies . For instance, one study presented the synthesis and evaluation of the in vitro antimicrobial activity of a series of 15 new derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid .Molecular Structure Analysis
The molecular structure of “2-Ethoxy-4-methyl-1,3-thiazole-5-carboxylic acid” can be represented by the SMILES stringO=C(O)C1=C(C)N=C(CC)S1
. This indicates that the compound contains a thiazole ring with a carboxylic acid group attached to it . Chemical Reactions Analysis
Thiazole derivatives, including “2-Ethoxy-4-methyl-1,3-thiazole-5-carboxylic acid”, can undergo various chemical reactions. For instance, they can participate in donor–acceptor, nucleophilic, and oxidation reactions .Physical And Chemical Properties Analysis
“2-Ethoxy-4-methyl-1,3-thiazole-5-carboxylic acid” is a solid compound . It is soluble in water, alcohol, and ketone solvents .Scientific Research Applications
Synthesis and Structural Studies
Synthesis of Novel Compounds : Researchers have utilized 2-Ethoxy-4-methyl-1,3-thiazole-5-carboxylic acid and its derivatives in the synthesis of various novel compounds. For example, a study reported the transformation of this compound into 5-substituted 2-aminothiazolo[5,4-c]pyridine-7-carboxylates, demonstrating its utility in creating diverse molecular structures (Albreht et al., 2009).
Crystallography and Molecular Structure : The molecular structure and crystallography of derivatives of 2-Ethoxy-4-methyl-1,3-thiazole-5-carboxylic acid have been extensively studied. For instance, the synthesis and structure of 2-amino-4-(methoxymethyl)-thiazole-5-carboxylic acid Me ester were reported, providing valuable insights into the structural aspects of these compounds (Kennedy et al., 1999).
Biological and Chemical Applications
Antibacterial Activity : The derivatives of 2-Ethoxy-4-methyl-1,3-thiazole-5-carboxylic acid have been evaluated for their antibacterial properties. Research indicated that 2-(4-Methyl-1,3-thiazol-5-yl)ethyl acridone carboxylates, synthesized from this compound, were investigated for their antimicrobial activity, showing potential in the development of new antibacterial agents (Markovich et al., 2014).
Antifungal and Antiviral Properties : Novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives were synthesized and evaluated for their biological activities, including fungicidal and antivirus activities. This indicates the potential of 2-Ethoxy-4-methyl-1,3-thiazole-5-carboxylic acid derivatives in creating compounds for controlling fungi and viruses (Fengyun et al., 2015).
Industrial Applications
- Corrosion Inhibition : In an industrial context, derivatives of 2-Ethoxy-4-methyl-1,3-thiazole-5-carboxylic acid, such as ethyl-2-amino-4-methyl-1,3-thiazole-5-carboxylate, have been studied for their corrosion inhibition efficiency. This compound was found to effectively prevent the corrosion of AA6061 alloy in acidic media, suggesting its potential as a corrosion inhibitor (Raviprabha & Bhat, 2019).
Future Directions
Thiazole derivatives, including “2-Ethoxy-4-methyl-1,3-thiazole-5-carboxylic acid”, have potential applications in various fields. They can be used as intermediates in organic synthesis and medicinal chemistry . Future research may focus on exploring their potential uses in other areas, such as pesticide synthesis .
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been known to interact with various biological targets . They can activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in biological systems .
Mode of Action
Thiazole derivatives have been observed to interact with their targets in a variety of ways . For instance, some thiazole derivatives like Voreloxin can bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently . These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .
Pharmacokinetics
Thiazole derivatives are known to have diverse pharmacokinetic properties, which can significantly impact their bioavailability .
Result of Action
Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
It’s worth noting that environmental factors such as temperature, ph, and the presence of other substances can potentially influence the action and stability of chemical compounds .
properties
IUPAC Name |
2-ethoxy-4-methyl-1,3-thiazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3S/c1-3-11-7-8-4(2)5(12-7)6(9)10/h3H2,1-2H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAHSJHUBTQGPIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=C(S1)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethoxy-4-methyl-1,3-thiazole-5-carboxylic acid |
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